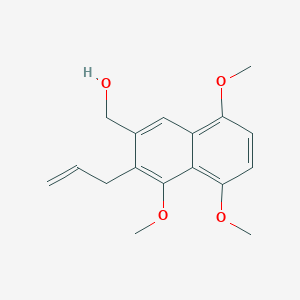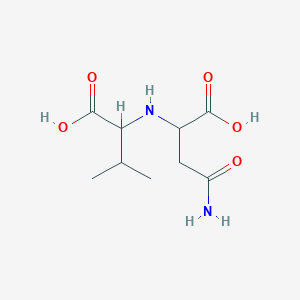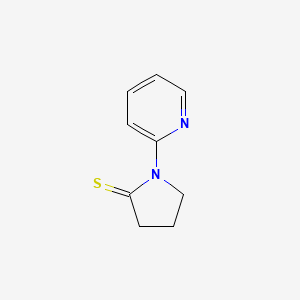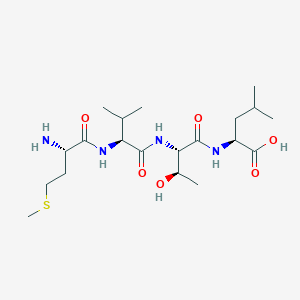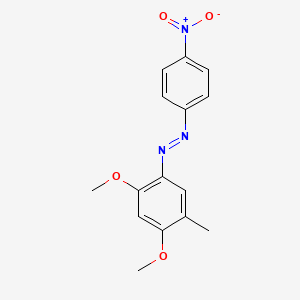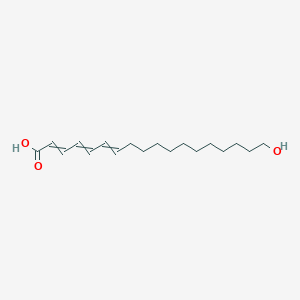![molecular formula C9H20NOPS2 B14199690 {2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol CAS No. 852526-13-7](/img/structure/B14199690.png)
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to sulfur, oxygen, and nitrogen atoms, forming a unique oxathiaphospholan ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol typically involves the reaction of diisopropylamine with a suitable phosphorus-containing precursor. One common method is the reaction of diisopropylamine with phosphorus pentasulfide (P4S10) in the presence of a suitable solvent, such as toluene or dichloromethane. The reaction is carried out under reflux conditions, typically at temperatures ranging from 80°C to 120°C, for several hours. The resulting product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine or phosphine oxide derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., methylamine, ethylamine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phosphine, phosphine oxide
Substitution: Halogenated derivatives, amine-substituted derivatives
Aplicaciones Científicas De Investigación
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant in the study of nerve agents.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. The compound acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
VX (nerve agent): S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate
EA-2192: S-{2-[Di(propan-2-yl)amino]ethyl} methylphosphonothioate
Uniqueness
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol is unique due to its oxathiaphospholan ring structure, which imparts distinct chemical and biological properties. Unlike VX and EA-2192, which are primarily known for their toxicity as nerve agents, this compound has broader applications in scientific research and industry .
Propiedades
Número CAS |
852526-13-7 |
|---|---|
Fórmula molecular |
C9H20NOPS2 |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
[2-[di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl]methanethiol |
InChI |
InChI=1S/C9H20NOPS2/c1-7(2)10(8(3)4)12-11-5-9(6-13)14-12/h7-9,13H,5-6H2,1-4H3 |
Clave InChI |
RHLNYKDKOZEEOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P1OCC(S1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


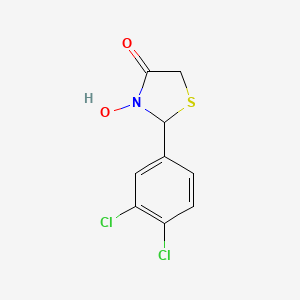
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
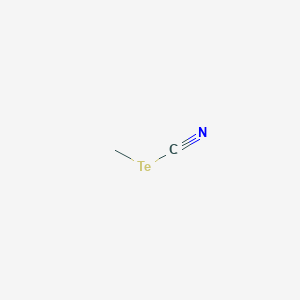

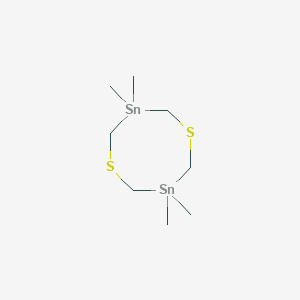
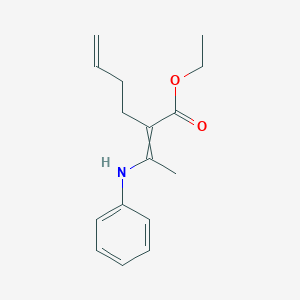
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
